molecular formula C8H17B B1642077 1-BROMO-5-METHYLHEPTANE

1-BROMO-5-METHYLHEPTANE

Cat. No.: B1642077
M. Wt: 193.12 g/mol
InChI Key: BVMGVHGVLRWNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BROMO-5-METHYLHEPTANE: is an organic compound with the molecular formula C8H17Br. It is a brominated alkane, specifically a bromide derivative of 5-methylheptane. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-BROMO-5-METHYLHEPTANE can be synthesized through the bromination of 5-methylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the 5-methylheptane molecule.

Industrial Production Methods: Industrial production of 5-methylheptyl bromide follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 5-methylheptane in a reactor, with careful monitoring of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate and purify the desired brominated product.

Chemical Reactions Analysis

Types of Reactions: 1-BROMO-5-METHYLHEPTANE primarily undergoes nucleophilic substitution reactions (SN1 and SN2 mechanisms) and elimination reactions (E1 and E2 mechanisms).

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-) can react with 5-methylheptyl bromide to replace the bromine atom with the nucleophile. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) can induce elimination reactions, resulting in the formation of alkenes.

Major Products:

    Substitution Reactions: The major products of nucleophilic substitution reactions are the corresponding substituted alkanes, such as 5-methylheptanol (when using hydroxide) or 5-methylheptyl cyanide (when using cyanide).

    Elimination Reactions: The major products of elimination reactions are alkenes, such as 5-methyl-1-heptene or 5-methyl-2-heptene, depending on the reaction conditions.

Scientific Research Applications

Chemistry: 1-BROMO-5-METHYLHEPTANE is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In biological research, 5-methylheptyl bromide can be used to study the effects of alkylating agents on biological systems. It may also be employed in the synthesis of bioactive compounds with potential therapeutic applications.

Industry: In the industrial sector, 5-methylheptyl bromide is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-methylheptyl bromide in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

    1-Bromoheptane: Similar in structure but lacks the methyl group at the 5-position.

    2-Bromoheptane: Similar in structure but has the bromine atom at the 2-position instead of the 5-position.

    5-Methylhexyl bromide: Similar in structure but has one less carbon atom in the alkyl chain.

Uniqueness: 1-BROMO-5-METHYLHEPTANE is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the steric effects in chemical reactions. This structural feature can lead to different reaction outcomes compared to its structural analogs.

Properties

Molecular Formula

C8H17B

Molecular Weight

193.12 g/mol

IUPAC Name

1-bromo-5-methylheptane

InChI

InChI=1S/C8H17Br/c1-3-8(2)6-4-5-7-9/h8H,3-7H2,1-2H3

InChI Key

BVMGVHGVLRWNEF-UHFFFAOYSA-N

SMILES

CCC(C)CCCCBr

Canonical SMILES

CCC(C)CCCCBr

Origin of Product

United States

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